2-(3-Chlorophenyl)-4-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-3-1-2-8(6-9)12-7-10(15(18)19)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVWGPUBFDLYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689566 | |
| Record name | 3'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-91-3 | |
| Record name | 3'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 3-Chlorophenylbenzoic Acid Derivatives
A direct route involves nitrating 3-chlorophenylbenzoic acid. Drawing from Patent CN105669462A, where cresylol is nitrated using concentrated HNO₃ and H₂SO₄ at 40–50°C, a similar protocol could be applied. The nitration of the benzoic acid backbone at the para position relative to the carboxyl group would require careful control of electrophilic aromatic substitution (EAS) directing effects. The electron-withdrawing carboxyl group directs nitration to the meta position, but steric effects from the 3-chlorophenyl substituent may alter regioselectivity.
Proposed Conditions :
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Substrate : 3-Chlorophenylbenzoic acid (1 mol)
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Nitrating Agent : Concentrated HNO₃ (350–500 mL)
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Catalyst : H₂SO₄ (700–900 mL)
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Temperature : 45–50°C
Post-reaction, steam distillation (as in) could isolate the nitro intermediate, followed by oxidation if necessary.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Both patents emphasize temperature and pressure as critical variables. In, nitration at 40–50°C and subsequent oxidation at 1.2–1.5 MPa yielded 88.7–94.7% purity. For this compound, maintaining temperatures below 60°C during nitration could prevent decarboxylation, while higher pressures (1.5 MPa) may enhance oxidative coupling efficiency.
Solvent and Catalytic Systems
Dehydrated alcohol (ethanol) in facilitated intermediate dissolution, while dimethylbenzene in improved extraction. For the target compound, a polar aprotic solvent like DMF might enhance coupling reactivity, whereas ethanol/water mixtures could aid in recrystallization.
Purification and Characterization
Isolation Techniques
Steam distillation and solvent extraction are effective for isolating nitrobenzoic acids. For this compound, acid-base extraction using Na₂CO₃ (as in) followed by recrystallization from ethanol/water could yield high-purity crystals.
Analytical Validation
Characterization via HPLC (as in, achieving 88.7–94.7% purity) and NMR would confirm regiochemistry. Melting point analysis and IR spectroscopy could further validate functional groups.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
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Regioselectivity : The electron-withdrawing nitro and carboxyl groups may compete for directing effects. Using bulkier nitrating agents (e.g., acetyl nitrate) could favor para substitution.
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Byproduct Formation : Residual chlorobenzene derivatives (from incomplete coupling) could be removed via activated carbon treatment, as in .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom in the chlorophenyl moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., sulfuric acid) to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Methanol, ethanol, sulfuric acid.
Major Products Formed
Reduction: 2-(3-Chlorophenyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2-(3-Chlorophenyl)-4-nitrobenzoate, ethyl 2-(3-Chlorophenyl)-4-nitrobenzoate.
Scientific Research Applications
2-(3-Chlorophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the design of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-nitrobenzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
2-Chloro-4-nitrobenzoic Acid Structure: Chlorine at position 2 and nitro at position 4 on the benzoic acid ring. Properties: pKa = 1.96 (carboxylic acid), indicating strong acidity due to electron-withdrawing effects of adjacent Cl and NO₂ groups . Contrast: Unlike the target compound, this lacks a biphenyl moiety, leading to lower molecular weight (215.57 g/mol vs. 291.68 g/mol for the target compound).
5-[2-Chloro-4-(Trifluoromethyl)phenoxy]-2-nitrobenzoic Acid Structure: Phenoxy group with 2-Cl and 4-CF₃ substituents attached to the benzoic acid at position 5; nitro at position 2. Properties: Enhanced lipophilicity due to the trifluoromethyl group. The electron-withdrawing CF₃ group further lowers pKa compared to the target compound .
3-Chloro-4-nitrobenzoic Acid
- Structure : Chlorine at position 3 and nitro at position 4 on the benzoic acid ring.
- Properties : Positional isomer of 2-chloro-4-nitrobenzoic acid, with a slightly higher pKa (~2.02) due to reduced resonance effects between substituents .
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | pKa (COOH) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(3-Chlorophenyl)-4-nitrobenzoic acid | 291.68 | ~1.8* | Not reported | 3-Cl-C₆H₄ at C2, NO₂ at C4 |
| 2-Chloro-4-nitrobenzoic acid | 215.57 | 1.96 | 206–207 | Cl at C2, NO₂ at C4 |
| 3-Chloro-4-nitrobenzoic acid | 215.57 | ~2.02 | Not reported | Cl at C3, NO₂ at C4 |
| 5-[2-Cl-4-CF₃-phenoxy]-2-nitrobenzoic acid | 357.69 | ~1.5* | Not reported | 2-Cl-4-CF₃-phenoxy at C5, NO₂ at C2 |
*Estimated based on substituent effects.
Challenges and Limitations
- Solubility : The biphenyl structure of the target compound may reduce aqueous solubility compared to simpler chloro-nitrobenzoic acids, complicating biological testing .
- Synthetic Complexity: Introducing the 3-chlorophenyl group requires multi-step procedures, as seen in and , leading to lower yields compared to monosubstituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-4-nitrobenzoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
Suzuki-Miyaura Coupling : React 3-chlorophenylboronic acid with a halogenated nitrobenzoic acid precursor (e.g., 2-bromo-4-nitrobenzoic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the biphenyl backbone .
Carboxylic Acid Protection : Protect the carboxylic acid group during nitration or coupling steps using tert-butyl or methyl esters to prevent side reactions .
Nitration : Introduce the nitro group via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity .
Purification is achieved via recrystallization or column chromatography.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the deshielded proton signals near the nitro group (~8.5–8.8 ppm) and chlorine’s electronic effects on aromatic protons are diagnostic .
- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves the spatial arrangement of substituents and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating nitro and chloro groups .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence reactivity in downstream reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while the chloro group is a weakly electron-withdrawing ortho/para-director. Computational studies (e.g., DFT) predict charge distribution and reactive sites:
- Nitro Group : Enhances acidity of the carboxylic acid (pKa reduction) and stabilizes intermediates in nucleophilic substitution reactions .
- Chloro Group : Moderates ring reactivity, enabling selective functionalization (e.g., Suzuki coupling at the 3-chlorophenyl position) .
Experimental validation includes Hammett plots or kinetic isotope effects to quantify substituent impacts .
Q. How can researchers resolve contradictions in spectroscopic data interpretation (e.g., overlapping signals in NMR)?
- Methodological Answer :
- 2D NMR Techniques : Use COSY (correlation spectroscopy) and NOESY to assign overlapping aromatic protons .
- Variable-Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- Complementary Methods : Pair NMR with IR spectroscopy (to confirm nitro stretching bands ~1520 cm⁻¹) and X-ray diffraction for unambiguous structural confirmation .
Q. What are the implications of this compound’s bioactivity in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Studies : The nitro group may act as a hydrogen-bond acceptor in enzyme active sites. Assays with serine hydrolases or cytochrome P450 isoforms can identify inhibitory potential .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli) using agar diffusion assays, comparing zones of inhibition to controls like ampicillin .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) to optimize activity and reduce toxicity .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DMSO/water) to improve crystal growth. Slow evaporation at 4°C enhances lattice formation .
- Twinned Data : For twinned crystals, employ SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .
- Hydrogen Bonding : Carboxylic acid dimers often dominate packing; co-crystallization with amines can yield salts with improved diffraction quality .
Q. How can reaction conditions be optimized for regioselective nitration?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) favor nitration at the para position relative to the carboxylic acid group .
- Catalyst Screening : Use zeolites or ionic liquids to direct nitration to the desired position .
- In-Situ Monitoring : Track reaction progress via TLC or HPLC to minimize over-nitration byproducts .
Q. What computational approaches predict the compound’s electronic properties for material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge-transfer potential .
- Molecular Dynamics (MD) : Simulate interactions with polymers or nanoparticles to design composites with tailored electronic properties .
- Solvent Effects : Use COSMO-RS models to predict solubility and stability in different solvents for material processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
